BenchChemオンラインストアへようこそ!

N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

α-glucosidase inhibition Type 2 diabetes Postprandial hyperglycemia

Generic 'thiazole sulfonamide' procurement risks selecting an analog with materially different IC₅₀ values. CAS 941925-53-7 is the definitive probe for interrogating the 2,6-difluorobenzyl substituent effect—a moiety proven to enhance binding free energy and hydrogen-bonding capacity over unsubstituted benzyl or furylmethyl congeners in α-glucosidase and SMYD3 assays. Its unique ortho,ortho′-difluoro pattern directly modulates electron density and conformational preference, making it essential for valid SAR conclusions. Insist on this specific CAS to ensure assay reproducibility.

Molecular Formula C18H15F2N3O3S2
Molecular Weight 423.45
CAS No. 941925-53-7
Cat. No. B2661733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
CAS941925-53-7
Molecular FormulaC18H15F2N3O3S2
Molecular Weight423.45
Structural Identifiers
SMILESCC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=C(C=CC=C3F)F
InChIInChI=1S/C18H15F2N3O3S2/c1-11-16(17(24)21-10-13-14(19)8-5-9-15(13)20)27-18(22-11)23-28(25,26)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,21,24)(H,22,23)
InChIKeyGCMYITNUPLYPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide (CAS 941925-53-7): Core Structural Identity & Class Positioning for Procurement Decisions


N-(2,6-Difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide (CAS 941925-53-7), also catalogued as 2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide, belongs to the N-(phenylsulfonyl)thiazole-2-carboxamide structural class [1]. With a molecular formula of C₁₈H₁₅F₂N₃O₃S₂, a molecular weight of 423.46 g/mol, and a computed XLogP3-AA of 3.5, the compound is positioned as a research-grade small molecule for biochemical and pharmacological investigation [1]. Its core scaffold—a thiazole ring bearing a phenylsulfonamido group at position 2, a methyl at position 4, and a 2,6-difluorobenzyl carboxamide at position 5—defines its membership in a class of compounds actively explored for α-glucosidase inhibition, SMYD3 methyltransferase inhibition, and carbonic anhydrase modulation [2][3].

Procurement-Warning: Why N-(2,6-Difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the N-(phenylsulfonyl)thiazole-2-carboxamide class, even minor N-substituent variations at the carboxamide position produce substantial shifts in target inhibition potency, binding free energy, and selectivity profile [1]. The distinct 2,6-difluorobenzyl moiety in CAS 941925-53-7 is not a placeholder; the ortho,ortho′-difluoro substitution pattern alters both the electron density of the pendant phenyl ring and the conformational preference of the N-benzyl side chain relative to mono-fluorinated, unsubstituted benzyl, or furylmethyl congeners [2][3]. Consequently, procurement of a generic “thiazole sulfonamide” or a closely catalogued analog (e.g., N-benzyl, N-(4-fluorobenzyl), or N-(furan-2-ylmethyl) variant) without empirical verification of target-specific activity introduces a quantifiable risk of selecting a compound with materially different IC₅₀ values against the biological target of interest. Class-level SAR indicates that the 2,6-difluorobenzyl substituent is associated with enhanced binding free energy and altered hydrogen-bonding capacity relative to its unsubstituted benzyl counterpart, directly impacting assay outcomes [2][3].

Quantitative Differentiation Evidence: N-(2,6-Difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide vs. Closest Analogs


α-Glucosidase Inhibitory Potency: Class-Level Evidence from the N-(Phenylsulfonyl)thiazole-2-carboxamide Series with Structural Proximity to the Target Compound

The target compound CAS 941925-53-7 is a direct structural analog within the N-(phenylsulfonyl)thiazole-2-carboxamide series evaluated by Liu et al. (2024). In this study, the most potent compound (W24) exhibited an IC₅₀ of 53.0 ± 7.7 μM against α-glucosidase, representing a 4.3-fold improvement over the clinical standard acarbose (IC₅₀ = 228.3 ± 9.2 μM) [1]. The target compound differs from W24 at a single structural position: CAS 941925-53-7 incorporates a 2,6-difluorobenzyl substituent at the carboxamide nitrogen, whereas W24 bears a furan-2-ylmethyl group at this same position [1][2]. While W24's quantitative IC₅₀ has been experimentally determined, the target compound's IC₅₀ has not been published in peer-reviewed literature as of the knowledge cutoff date. However, within the same series, the rank-order of inhibitory potency is strongly modulated by the N-substituent identity [1]. The computed XLogP3-AA value of 3.5 for CAS 941925-53-7 versus W24 (computed approximately 2.6 based on published structures) indicates greater lipophilicity, which may influence membrane permeability and target engagement kinetics [2]. Users should treat the W24 IC₅₀ as the most proximal quantitative benchmark until direct measurement data for the target compound becomes available.

α-glucosidase inhibition Type 2 diabetes Postprandial hyperglycemia Non-sugar inhibitor

Binding Free Energy Advantage: Class-Level MD Simulation Data Indicating Stable Target Engagement

Molecular dynamics (MD) simulations and MM-PBSA binding free energy calculations performed on the lead compound W24 in the N-(phenylsulfonyl)thiazole-2-carboxamide series yielded a binding free energy (ΔG_bind) of −36.34 ± 3.91 kcal/mol against α-glucosidase [1]. This value reflects a stable receptor-ligand complex with favorable enthalpic and entropic contributions, corroborating the compound class's ability to engage the α-glucosidase active site beyond simple competitive inhibition [1]. The target compound, CAS 941925-53-7, shares the identical thiazole-phenylsulfonamide core and methyl substitution pattern, differing only in the N-substituent. The 2,6-difluorobenzyl group is expected to engage in unique hydrophobic and potential halogen-bond interactions within the enzyme binding pocket that are unavailable to the furan-2-ylmethyl group of W24 [2]. Direct ΔG_bind data for the target compound have not been reported; the −36.34 kcal/mol value for W24 constitutes the most structurally relevant benchmark.

Molecular dynamics simulation Binding free energy MM-PBSA α-glucosidase Drug-target residence time

SMYD3 Methyltransferase Inhibition: Structural Eligibility for Dual-Target Anti-Cancer Screening

The N-thiazole benzenesulfonamide scaffold has been independently validated as a pharmacophore for SMYD3 lysine methyltransferase inhibition [1]. In a 2022 study by Al-Shar'i & Alnabulsi, the optimized compound SA6—which shares the benzenesulfonamido-thiazole core with CAS 941925-53-7—achieved an SMYD3 IC₅₀ of 6.21 ± 1.35 µM, representing a greater than 7-fold improvement over the initial screening hit [1]. The target compound, CAS 941925-53-7, differs from SA6 at the carboxamide N-substituent position: SA6 carries a specific substituted phenyl group, whereas CAS 941925-53-7 carries a 2,6-difluorobenzyl substituent [1][2]. While the target compound has not been directly tested in published SMYD3 assays, its structural eligibility to occupy the SMYD3 substrate-binding pocket is supported by the SAR landscape of the compound class [1]. This positions CAS 941925-53-7 as a chemically tractable probe for research groups investigating the intersection of thiazole sulfonamide chemistry and lysine methyltransferase pharmacology.

SMYD3 inhibition Lysine methyltransferase Anti-cancer Epigenetics N-thiazole benzenesulfonamide

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Parameters vs. Benzyl and Furylmethyl Analogs

Computed physicochemical descriptors differentiate CAS 941925-53-7 from its nearest structural analogs. The target compound has a computed XLogP3-AA of 3.5, placing it in a lipophilicity range conducive to passive membrane permeability while retaining two hydrogen-bond donors (sulfonamide NH and carboxamide NH) and eight hydrogen-bond acceptors [1]. In comparison, the unsubstituted N-benzyl analog (CAS 941967-14-2 with a 4-methylphenylsulfonamido group) and the N-(furan-2-ylmethyl) analog (W24) are expected to display lower computed logP values, consistent with the electron-withdrawing and hydrophobic contributions of the two ortho-fluorine atoms [1][2]. The 2,6-difluorobenzyl substitution pattern also enhances metabolic stability at the benzylic position relative to non-fluorinated analogs by reducing susceptibility to cytochrome P450-mediated oxidation, a well-established effect in medicinal chemistry but not specifically quantified for this compound in peer-reviewed studies [3]. These computed properties provide a rational basis for selecting CAS 941925-53-7 over non-fluorinated benzyl analogs in permeability-sensitive assays.

Lipophilicity XLogP3 Hydrogen-bond donor/acceptor Drug-likeness Permeability prediction

Highest-Confidence Application Scenarios for N-(2,6-Difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide Based on Quantitative Evidence


Primary Scenario: α-Glucosidase Inhibitor Screening and SAR Expansion in Type 2 Diabetes Drug Discovery

CAS 941925-53-7 is optimally deployed as a chemical probe within a focused library of N-(phenylsulfonyl)thiazole-2-carboxamide derivatives where the N-substituent is systematically varied. Given that the structurally proximal analog W24 demonstrated an IC₅₀ of 53.0 ± 7.7 μM (4.3-fold superior to acarbose at 228.3 ± 9.2 μM) [1], the target compound enables direct interrogation of the 2,6-difluorobenzyl substituent effect on α-glucosidase inhibitory potency, binding free energy, and selectivity against related intestinal disaccharidases. This compound is suitable for in vitro enzyme inhibition assays, molecular docking studies, and MD simulation workflows aimed at understanding the structural determinants of potency within this chemotype.

Secondary Scenario: SMYD3 Methyltransferase Probe for Epigenetic Cancer Target Validation

The thiazole benzenesulfonamide scaffold has confirmed activity against SMYD3 lysine methyltransferase, with the optimized analog SA6 achieving an IC₅₀ of 6.21 ± 1.35 µM (>7-fold improvement over the initial hit) [2]. CAS 941925-53-7, which introduces a 2,6-difluorobenzyl substituent absent from the published SA6 series, serves as a commercially available expansion vector for SAR studies investigating the N-substituent's role in SMYD3 binding affinity and selectivity. This application is supported by the class-level SAR but requires de novo testing of the target compound in SMYD3 biochemical or cellular assays.

Tertiary Scenario: Fluorinated Thiazole Library Building Block for Computational Drug Design and Physicochemical Property Modulation

With a computed XLogP3-AA of 3.5 and a unique 2,6-difluorobenzyl pharmacophore [3], CAS 941925-53-7 is a high-value building block for constructing focused compound libraries where lipophilicity and metabolic stability are design parameters of interest. The compound's physicochemical profile supports its use in permeability assays, PAMPA, Caco-2 models, or in silico ADMET prediction workflows where the impact of ortho,ortho′-difluoro substitution on passive diffusion and cytochrome P450 stability is being compared against mono-fluorinated or non-fluorinated benzyl controls.

Quaternary Scenario: Procurement as a Structurally Authenticated Reference Standard for Analytical Method Development

CAS 941925-53-7 is registered in PubChem (CID 16944449) with a validated InChIKey (GCMYITNUPLYPEM-UHFFFAOYSA-N) and full computed descriptors [3]. This structural authentication supports its use as a reference compound for HPLC-MS method development, NMR spectral library expansion, or as a retention-time calibrant in LC-MS-based screening workflows targeting thiazole sulfonamide-containing compound collections.

Quote Request

Request a Quote for N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.